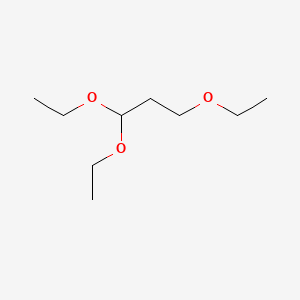

1,1,3-Triethoxypropane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 71868. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,1,3-triethoxypropane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O3/c1-4-10-8-7-9(11-5-2)12-6-3/h9H,4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGICWIVABSMSDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCC(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40228509 | |

| Record name | 1,1,3-Triethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7789-92-6 | |

| Record name | 1,1,3-Triethoxypropane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7789-92-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1,3-Triethoxypropane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789926 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethoxypropionaldehyde diethyl acetal | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=71868 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1,3-Triethoxypropane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40228509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxypropionaldehydediethylacetal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.267 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1,3-TRIETHOXYPROPANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1QW8J6VXAM | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,1,3-Triethoxypropane

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,1,3-triethoxypropane, a valuable acetal in organic synthesis, particularly as a precursor for various heterocyclic compounds and as a specialty solvent. This document delves into the core chemical principles, offers a detailed, field-proven experimental protocol, and explores the mechanistic intricacies of the reaction. It is intended for an audience of researchers, scientists, and professionals in drug development and chemical manufacturing who require a deep, practical understanding of this synthesis. The guide emphasizes not just the procedural steps but the underlying causality, ensuring a robust and reproducible methodology.

Introduction and Strategic Importance

This compound, also known as 3-ethoxypropionaldehyde diethyl acetal, is a stable, colorless liquid with applications as a versatile chemical intermediate.[1][2] Its structure, featuring a propane backbone with three ethoxy groups, makes it a valuable building block in organic synthesis.[1] The acetal functionality serves as a protected aldehyde, which can be deprotected under acidic conditions to reveal the reactive carbonyl group of 3-ethoxypropanal. This controlled release of a functional group is a cornerstone of modern multi-step synthesis.

The primary industrial and laboratory-scale synthesis of this compound proceeds via the reaction of acrolein with an excess of ethanol in the presence of an acid catalyst. This method is efficient and utilizes readily available starting materials. Understanding the nuances of this reaction is critical for optimizing yield, purity, and scalability.

The Core Synthesis: An Overview

The overall transformation involves a two-step, one-pot reaction between acrolein and ethanol. The first step is a Michael (or conjugate) addition of an ethanol molecule across the carbon-carbon double bond of acrolein. This is followed by the acid-catalyzed formation of a diethyl acetal from the resulting aldehyde.

Caption: Stepwise reaction mechanism for the formation of this compound.

Detailed Experimental Protocol

This protocol is a robust, self-validating method for the synthesis of this compound. The causality behind each step is explained to ensure a deep understanding of the process.

Materials and Reagents

| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Notes |

| Acrolein | C₃H₄O | 56.06 | ≥97% | Stabilized with hydroquinone. Highly toxic and volatile. Handle in a fume hood. |

| Ethanol | C₂H₅OH | 46.07 | Anhydrous (≥99.5%) | Use of anhydrous ethanol is critical to drive the acetalization equilibrium. |

| Sulfuric Acid | H₂SO₄ | 98.08 | Concentrated (98%) | Catalyst. Handle with extreme care. |

| Sodium Carbonate | Na₂CO₃ | 105.99 | Anhydrous | For neutralization. |

| Dichloromethane | CH₂Cl₂ | 84.93 | ACS Grade | For extraction. |

| Magnesium Sulfate | MgSO₄ | 120.37 | Anhydrous | For drying the organic phase. |

Step-by-Step Methodology

Caption: Experimental workflow for the synthesis of this compound.

-

Reaction Setup and Cooling: In a 1 L three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a reflux condenser, and a thermometer, combine 400 mL of anhydrous ethanol and 2 mL of concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice-salt bath. Causality: Pre-cooling is essential to manage the exothermic nature of the acrolein addition and prevent its polymerization.

-

Acrolein Addition: Slowly add 56 g (1.0 mol) of freshly distilled acrolein to the stirred, cold ethanol solution from the dropping funnel over a period of 1.5-2 hours. The reaction temperature should be carefully maintained below 10 °C. Causality: Dropwise addition prevents a dangerous temperature spike and minimizes the formation of polymeric byproducts.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 12-18 hours. Causality: This extended reaction time ensures the completion of both the Michael addition and the subsequent acetalization.

-

Neutralization: Cool the reaction mixture again in an ice bath. Slowly and carefully add a saturated aqueous solution of sodium carbonate until the mixture is neutral to pH paper. Causality: Neutralization quenches the reaction and prevents acid-catalyzed decomposition of the product during workup.

-

Initial Workup: Filter the mixture to remove any precipitated salts. Remove the bulk of the excess ethanol using a rotary evaporator. Causality: Removing the excess ethanol simplifies the subsequent extraction process.

-

Extraction: To the remaining residue, add 200 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 100 mL). Combine the organic layers. Causality: Dichloromethane is an effective solvent for extracting the product from the aqueous phase.

-

Drying and Solvent Removal: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the dichloromethane by rotary evaporation. Causality: Removal of residual water is crucial before distillation to prevent hydrolysis of the acetal.

-

Purification: Purify the crude product by fractional distillation under reduced pressure. Collect the fraction boiling at 184-186 °C. Causality: Vacuum distillation is necessary as the product has a relatively high boiling point, and this technique prevents thermal decomposition.

Process Optimization and Critical Parameters

The yield and purity of this compound are highly dependent on several key parameters. The optimization of these factors is crucial for an efficient and scalable synthesis.

| Parameter | Recommended Range/Value | Rationale and Field Insights |

| Molar Ratio (Ethanol:Acrolein) | 5:1 to 10:1 | A large excess of ethanol is critical to shift the equilibrium of the acetalization reaction towards the product. It also serves as the solvent for the reaction. |

| Catalyst | H₂SO₄, p-TsOH, Amberlyst-15 | Strong protic acids are effective catalysts. Heterogeneous catalysts like Amberlyst-15 can simplify purification by being easily filtered off. |

| Catalyst Loading | 0.5-2 mol% (relative to acrolein) | A lower catalyst loading can lead to incomplete reaction, while a higher concentration may promote side reactions and complicate neutralization. |

| Temperature | 0-10 °C (addition), RT (reaction) | Low initial temperature is crucial to control the exothermicity of the Michael addition and prevent acrolein polymerization. The subsequent reaction proceeds efficiently at room temperature. |

| Reaction Time | 12-24 hours | Sufficient time is required for both the Michael addition and the acetalization to reach completion. Reaction progress can be monitored by GC-MS. |

Characterization and Quality Control

Ensuring the identity and purity of the synthesized this compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for assessing purity and confirming the molecular weight (176.25 g/mol ). [2]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are definitive for structural elucidation.

-

¹H NMR (CDCl₃): Expected signals include triplets and quartets for the ethoxy groups, and multiplets for the propane backbone.

-

¹³C NMR (CDCl₃): The spectrum will show distinct signals for the different carbon environments in the molecule.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The absence of a strong carbonyl (C=O) stretch (around 1720 cm⁻¹) and a broad O-H stretch (around 3300 cm⁻¹) indicates the complete conversion of the aldehyde and the absence of water. The presence of strong C-O stretches (around 1100 cm⁻¹) is characteristic of the ether and acetal functionalities.

Potential Side Reactions and Byproducts

A thorough understanding of potential side reactions is essential for troubleshooting and optimizing the synthesis.

-

Acrolein Polymerization: Acrolein is prone to polymerization, especially at elevated temperatures or in the presence of radical initiators. This is mitigated by maintaining a low temperature during its addition.

-

Formation of 3-Ethoxypropanal: Incomplete acetalization will result in the presence of the intermediate 3-ethoxypropanal in the final product. This can be addressed by using a sufficient excess of ethanol and an adequate reaction time.

-

Self-condensation of Acrolein: Under certain conditions, acrolein can undergo self-condensation reactions.

-

Formation of other acetals: If the ethanol used is not anhydrous, the presence of water can lead to the formation of mixed acetals or hydrolysis of the desired product.

Careful control of the reaction conditions and thorough purification are key to minimizing these byproducts.

Conclusion

The synthesis of this compound from acrolein and ethanol is a robust and well-established process. Success hinges on a deep understanding of the underlying Michael addition and acetalization mechanisms, as well as meticulous control over key reaction parameters such as temperature, reactant ratios, and catalyst loading. By following the detailed protocol and optimization guidelines presented in this guide, researchers and professionals can confidently and efficiently produce high-purity this compound for a variety of applications in organic synthesis and beyond.

References

-

Amerigo Scientific. 3-Ethoxypropionaldehyde diethyl acetal. [Link]

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 24624, this compound". PubChem. [Link]

-

The Good Scents Company. 3-ethoxypropanal diethyl acetal. [Link]

- U.S. Patent No. 5,527,969. "Process for preparing acetaldehyde diethyl acetal". Granted June 18, 1996.

-

MDPI. "Review on Alternative Route to Acrolein through Oxidative Coupling of Alcohols". MDPI. [Link]

-

Organic Syntheses. "propiolaldehyde diethyl acetal". Organic Syntheses. [Link]

-

Patsnap. "Synthesis method for bromoacetaldehyde diethyl acetal". Eureka. [Link]

-

PubMed. "Influence of Catalyst Acid/Base Properties in Acrolein Production by Oxidative Coupling of Ethanol and Methanol". PubMed. [Link]

-

Chemistry LibreTexts. "14.3: Acetal Formation". Chemistry LibreTexts. [Link]

-

National Center for Biotechnology Information. "Oxidative coupling of bio-alcohols mixture over hierarchically porous perovskite catalysts for sustainable acrolein production". PubMed Central. [Link]

-

Royal Society of Chemistry. "Photo-organocatalytic synthesis of acetals from aldehydes". RSC Publishing. [Link]

-

YouTube. "8.4a Acid Catalyzed Addition of an Alcohol". YouTube. [Link]

-

DergiPark. "Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The". DergiPark. [Link]

-

MDPI. "A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones". MDPI. [Link]

-

ChemConnections. "13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi". chemconnections. [Link]

-

Organic Chemistry Data. "NMR Spectroscopy :: 1H NMR Chemical Shifts". Organic Chemistry Data. [Link]

-

ResearchGate. "Methods for Synthesis of α-Alkyl α,β-Unsaturated Aldehydes". ResearchGate. [Link]

-

National Center for Biotechnology Information. "α-Functionally Substituted α,β-Unsaturated Aldehydes as Fine Chemicals Reagents: Synthesis and Application". PubMed Central. [Link]

-

YouTube. "Strategies for Synthesis & Retrosynthesis (Alpha, Beta unsaturated carbonyl compounds) | Chemistry". YouTube. [Link]

-

PubMed. "Correlation of the presence of acrolein with higher alcohols, glycerol, and acidity in cachaças". PubMed. [Link]

-

ResearchGate. "Scheme 15. Acrolein formation mechanism.". ResearchGate. [Link]

Sources

Technical Monograph: 1,1,3-Triethoxypropane (TEP)

A Pivotal Synthon for Controlled Acrolein Release and Heterocyclic Construction

CAS Number: 7789-92-6

Formula: C

Executive Summary: The "Masked" Acrolein Advantage

In the high-stakes environment of pharmaceutical process development, 1,1,3-Triethoxypropane (TEP) serves a critical function that distinguishes it from its more oxidized cousin, 1,1,3,3-tetraethoxypropane (malonaldehyde bis(diethyl acetal)). While the latter is a surrogate for malonaldehyde (a 1,3-dicarbonyl species), TEP is the diethyl acetal of 3-ethoxypropanal .

Its primary utility in drug development lies in its ability to act as a stable, storable precursor to acrolein and 3-ethoxyacrolein . Acrolein is a volatile, toxic, and polymerization-prone lachrymator that is difficult to handle on scale. TEP allows researchers to generate this reactive 3-carbon electrophile in situ under controlled acidic conditions, enabling the synthesis of quinolines, pyrimidines, and other N-heterocycles with high reproducibility and safety.

Chemical Specifications & Physical Properties

TEP is a clear, colorless liquid with a characteristic ether-like odor. Unlike free aldehydes, it is stable to oxidation and polymerization under neutral conditions.

| Property | Value | Context for Process Development |

| Boiling Point | 184–186 °C | High boiling point allows for high-temperature condensation reactions without solvent loss. |

| Density | 0.898 g/mL (25 °C) | Lower density than water; facilitates phase separation in aqueous workups. |

| Flash Point | 53 °C (Closed Cup) | Class II Flammable Liquid. Requires standard grounding/bonding but less hazardous than acrolein (FP -26 °C). |

| Solubility | Organic solvents, Ethanol | Miscible with standard reaction media (EtOH, Toluene, DCM). Slightly soluble in water. |

| Refractive Index | Useful for purity verification during distillation fractions. | |

| Purity Standard | Critical for API synthesis to avoid aldehyde-derived polymeric impurities. |

Mechanistic Utility: The "Unmasking" Pathway

The value of TEP lies in its programmed reactivity. It possesses two "triggers":

-

Acetal Group: Hydrolyzes under mild acid to reveal the aldehyde.

-

-Ethoxy Group: Under stronger acidic or thermal conditions, this group undergoes

This dual-reactivity allows TEP to function either as a saturated aldehyde (3-ethoxypropanal) or an unsaturated electrophile (acrolein), depending on the pH and temperature of the reaction matrix.

Visualization: Reaction Pathways of TEP

Caption: Stepwise activation of this compound. Mild acid yields the aldehyde; heat/acid drives elimination to the acrolein equivalent.

Synthetic Applications & Protocols

A. The Modified Doebner-Miller Quinoline Synthesis

The classic Doebner-Miller reaction uses acrolein or crotonaldehyde to synthesize quinolines from anilines. Using TEP avoids the polymerization of acrolein and allows for a "slow release" of the electrophile, improving yields and reducing tar formation.

Target: Synthesis of Quinoline (or substituted derivatives).

Mechanism: Acid-catalyzed deprotection

Protocol:

-

Reagents: Aniline (1.0 equiv), this compound (1.1 equiv), 6M HCl (3.0 equiv), ZnCl

(catalytic, optional). -

Setup: Equip a 3-neck round-bottom flask with a reflux condenser and a dropping funnel.

-

Initiation: Charge aniline and HCl into the flask. Heat to 90°C.

-

Addition: Add TEP dropwise over 1 hour. Note: The slow addition maintains a low concentration of free acrolein, favoring cyclization over polymerization.

-

Reaction: Reflux at 100–110°C for 2–4 hours. Monitor by TLC (formation of a fluorescent spot).

-

Workup: Cool to room temperature. Basify with NaOH to pH 10. Steam distill or extract with dichloromethane.

-

Purification: The crude oil is purified via vacuum distillation or column chromatography (Hexane/EtOAc).

Why this works: TEP generates acrolein only as fast as it is consumed by the aniline, preventing the "runaway" polymerization typical of direct acrolein use.

B. Synthesis of 2-Substituted Pyrimidines (Dihydro/Tetrahydro)

While 1,1,3,3-tetraethoxypropane yields aromatic pyrimidines, TEP reacts with urea or amidines to form dihydro- or tetrahydropyrimidines , which are valuable pharmacophores in antihypertensive research (e.g., calcium channel blockers).

Protocol:

-

Reagents: Urea (1.2 equiv), TEP (1.0 equiv), Ethanol (Solvent), Conc. HCl (Cat.).[6][7]

-

Reaction: Reflux TEP and Urea in ethanol with catalytic acid for 6 hours.

-

Mechanism: The urea nitrogens attack the masked aldehyde and the

-carbon (after elimination or substitution of the ethoxy group), closing the ring. -

Outcome: Yields 4-ethoxy-tetrahydropyrimidin-2-one derivatives or related species depending on exact conditions.

Safety & Handling Guidelines

Despite being safer than acrolein, TEP requires strict safety protocols due to its flammability and potential to release toxic vapors upon decomposition.

-

Engineering Controls: Always handle in a fume hood. TEP can hydrolyze in moist air to release ethanol and 3-ethoxypropanal.

-

Storage: Store under nitrogen in a cool, dry place. Hygroscopic nature can lead to premature hydrolysis.

-

Incompatibility: Avoid strong oxidizing agents and strong acids (unless intended for reaction).

-

Spill Response: Absorb with inert material (vermiculite). Do not use combustible materials like sawdust.

References

-

National Institute of Standards and Technology (NIST). "Propane, 1,1,3-triethoxy- Properties and Spectra." NIST Chemistry WebBook, SRD 69. [Link][5]

-

PubChem. "this compound Compound Summary."[2] National Library of Medicine. [Link]

-

Denmark, S. E., & Venkatraman, S. (2006).[8] "On the Mechanism of the Skraup-Doebner-Von Miller Quinoline Synthesis." The Journal of Organic Chemistry, 71(4), 1668–1676.[8] (Contextual grounding for the mechanism of acetal-based quinoline synthesis). [Link]

Sources

- 1. Propane, 1,1,3-triethoxy- [webbook.nist.gov]

- 2. This compound | C9H20O3 | CID 24624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. 3-ethoxypropanal diethyl acetal, 7789-92-6 [thegoodscentscompany.com]

- 5. Propane, 1,1,3-triethoxy- [webbook.nist.gov]

- 6. Synthesis routes of 1,1,3,3-Tetraethoxypropane [benchchem.com]

- 7. iipseries.org [iipseries.org]

- 8. On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: 1,1,3-Triethoxypropane – Mechanism of Action & Application

CRITICAL DISAMBIGUATION: TEP vs. TTEP

Before proceeding, it is vital to distinguish between two chemically similar reagents often confused in oxidative stress research.

| Reagent | 1,1,3-Triethoxypropane (TEP) | 1,1,3,3-Tetraethoxypropane (TTEP) |

| CAS Number | 7789-92-6 | 122-31-6 |

| Precursor To | Acrolein (via 3-ethoxypropanal) | Malondialdehyde (MDA) |

| Primary Use | Acrolein toxicity studies; Protein crosslinking | TBARS Assay Standard; Lipid Peroxidation marker |

| Structure | Acetal of 3-ethoxypropanal | Bis-acetal of Malondialdehyde |

This guide focuses on this compound (TEP) . If you require the standard for the TBARS assay (MDA generation), you likely need 1,1,3,3-Tetraethoxypropane.

Executive Summary

This compound (TEP) serves as a stable, masked precursor for 3-ethoxypropanal and the highly reactive

Chemical Mechanism of Action

The activation of TEP is a two-step reaction dependent on pH and temperature. Unlike direct receptor ligands, TEP acts as a "pro-electrophile."[1]

Phase I: Acetal Hydrolysis

In aqueous acidic media, the acetal functionality at the C1 position hydrolyzes to release ethanol and generate 3-ethoxypropanal . This step is rapid and reversible but driven forward by the excess of water.

Phase II: -Elimination (Acrolein Generation)

Under acidic conditions (pH < 4) and elevated temperature, 3-ethoxypropanal undergoes a

Visualization: Activation Pathway

Figure 1: The stepwise conversion of this compound to the bioactive Acrolein species.

Biological Mechanism: The Reactive Metabolite

Once TEP has been hydrolyzed to generate Acrolein, the mechanism of action shifts to biological reactivity. Acrolein is a "soft" electrophile that reacts preferentially with "soft" nucleophiles via Michael Addition .[1]

Protein Modification (Carbonylation)

Acrolein targets the sulfhydryl groups (-SH) of Cysteine residues, the imidazole ring of Histidine , and the amino groups of Lysine .

-

Mechanism: The

-carbon of acrolein attacks the nucleophilic side chain, forming a stable covalent adduct (Michael adduct). -

Consequence: This leads to protein cross-linking, enzyme inactivation (e.g., GAPDH inhibition), and the accumulation of "Carbonylated Proteins," a hallmark of oxidative stress.

DNA Adduct Formation

Acrolein reacts with Deoxyguanosine (dG) to form cyclic adducts, primarily

-

Significance: These adducts are mutagenic.[1][2] If not repaired by Nucleotide Excision Repair (NER), they can lead to G→T transversions.[1]

Visualization: Biological Targets

Figure 2: Biological interaction pathways of the TEP-derived active metabolite.[1]

Experimental Protocol: Controlled Hydrolysis

To use this compound effectively as a standard or stressor, it must be activated.[1] TEP itself is biologically inert until hydrolyzed.[1]

Reagents Required

-

This compound (Purity >95%)[1]

-

0.1 M Hydrochloric Acid (HCl)[1]

-

Phosphate Buffered Saline (PBS), pH 7.4

-

HPLC-grade Water[1]

Step-by-Step Activation Protocol

-

Preparation of Stock Solution (100 mM):

-

Weigh or pipette the appropriate amount of TEP (MW: 176.25 g/mol ).

-

Dissolve in 0.1 M HCl . Note: TEP is sparingly soluble in pure water; acid facilitates both solubility and hydrolysis.

-

-

Hydrolysis Phase (Activation):

-

Incubate the acidic solution at 40°C for 60 minutes or Room Temperature for 4 hours .

-

Scientific Rationale: This ensures the deprotection of the acetal group. Higher temperatures (60°C+) favor the elimination to Acrolein.[1]

-

-

Neutralization (Critical):

-

Quantification (Validation):

-

Verify the concentration of generated reactive aldehydes using a DNPH (2,4-Dinitrophenylhydrazine) derivatization followed by HPLC analysis, monitoring absorbance at 360 nm [1].

-

Safety & Handling

Although TEP is safer than pure Acrolein, it generates toxic species upon exposure to moisture and acid.[1]

-

Hazard: this compound is a Flammable Liquid (Category 3) .[1]

-

Toxicity: Harmful if swallowed.[1][3][4] Hydrolysis in the stomach generates Acrolein.[1]

-

PPE: Wear butyl rubber gloves and safety goggles.[1] Handle all hydrolysis steps in a Chemical Fume Hood .

-

Storage: Store under nitrogen at 2–8°C. Moisture sensitive.

References

-

PubChem. (2025).[1] this compound Compound Summary. National Center for Biotechnology Information.[1] [Link]

-

Esterbauer, H., & Cheeseman, K. H. (1990).[1] Determination of aldehydic lipid peroxidation products: Malonaldehyde and 4-hydroxynonenal. Methods in Enzymology, 186, 407-421.[1] (Contextual grounding for aldehyde generation methods). [Link]

-

Stevens, J. F., & Maier, C. S. (2008).[1] Acrolein: Sources, metabolism, and biomolecular interactions relevant to human health and disease. Molecular Nutrition & Food Research.[1] (Mechanistic insight on Acrolein). [Link]

Sources

1,1,3-Triethoxypropane: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth review of 1,1,3-triethoxypropane, a versatile C3 synthon with significant applications in organic synthesis, particularly in the construction of heterocyclic systems relevant to pharmaceutical development. This document elucidates the synthesis, chemical properties, reactivity, and analytical methodologies associated with this compound. Emphasis is placed on the practical application of this reagent, with detailed experimental protocols and an exploration of the causal factors underpinning methodological choices. This guide is intended to serve as a comprehensive resource for researchers, chemists, and professionals in the field of drug discovery and development, enabling them to effectively utilize this compound in their synthetic endeavors.

Introduction: Unveiling a Versatile Building Block

This compound (CAS No. 7789-92-6), also known as 3-ethoxypropionaldehyde diethyl acetal, is a valuable organic compound characterized by a propane backbone functionalized with three ethoxy groups.[1][2] This colorless liquid, possessing a pleasant odor, is soluble in many organic solvents and serves as a stable and versatile three-carbon (C3) building block in a variety of chemical transformations.[1][3] Its structure, featuring a protected aldehyde at the 1-position (as a diethyl acetal) and an ether linkage at the 3-position, imparts a unique reactivity profile that is particularly amenable to the synthesis of complex molecular architectures.

The strategic importance of this compound in organic synthesis stems from its ability to act as a masked malonaldehyde monoacetal, a key intermediate that is otherwise unstable. This attribute makes it a cornerstone reagent for the construction of heterocyclic systems, such as pyrimidines, which are prevalent scaffolds in a vast array of pharmaceutical agents.[4][5] This guide will delve into the fundamental aspects of this compound, providing the necessary technical insights for its effective application in a research and development setting.

Physicochemical Properties and Safety Profile

A thorough understanding of the physical and chemical properties of a reagent is paramount for its safe and effective handling in a laboratory setting. The key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₀O₃ | [1] |

| Molecular Weight | 176.25 g/mol | [1] |

| Appearance | Colorless liquid | [2] |

| Boiling Point | 184-186 °C | [6] |

| Density | 0.898 g/mL at 25 °C | [6] |

| Refractive Index | n20/D 1.406 | [6] |

| Flash Point | 53.33 °C (128 °F) | [7] |

| Solubility | Soluble in organic solvents. | [2] |

Safety Profile:

This compound is a flammable liquid and vapor and is harmful if swallowed.[1] It is also a skin and eye irritant.[6] Therefore, it is imperative to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.[7]

Synthesis of this compound: A Step-by-Step Protocol and Mechanistic Insight

The most common and efficient synthesis of this compound involves the acid-catalyzed reaction of acrolein with an excess of ethanol. This reaction proceeds in two key stages: the formation of acrolein diethyl acetal, followed by the Michael addition of ethanol across the activated double bond.

Rationale for Experimental Design

The choice of an acid catalyst is crucial for both the acetalization and the subsequent Michael addition. Protic acids or Lewis acids can be employed to activate the carbonyl group of acrolein, making it more susceptible to nucleophilic attack by ethanol. The use of a dehydrating agent or azeotropic removal of water can drive the reversible acetal formation to completion. The subsequent Michael addition is also acid-catalyzed, proceeding through the protonation of the α,β-unsaturated acetal.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound, adapted from established methodologies for acetal formation.

Materials:

-

Acrolein

-

Anhydrous Ethanol

-

Ammonium nitrate (or another suitable acid catalyst, e.g., p-toluenesulfonic acid)

-

Sodium carbonate (for neutralization)

-

Anhydrous magnesium sulfate (for drying)

Procedure:

-

To a stirred mixture of acrolein and an excess of anhydrous ethanol, a catalytic amount of ammonium nitrate is added. The reaction is typically performed at room temperature.[8]

-

The reaction mixture is stirred for several hours until the consumption of the starting material is observed (monitored by TLC or GC).

-

Upon completion, the reaction is quenched by the addition of a weak base, such as sodium carbonate, to neutralize the acid catalyst.

-

The mixture is filtered to remove the solid base.

-

The excess ethanol is removed under reduced pressure.

-

The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Reaction Mechanism

The synthesis of this compound from acrolein and ethanol is a two-part process, as illustrated in the following diagram.

Caption: Synthesis of this compound from Acrolein and Ethanol.

The first step involves the acid-catalyzed formation of the diethyl acetal of acrolein. The second step is the Michael addition of another molecule of ethanol to the α,β-unsaturated system of the acetal, which is also promoted by the acid catalyst.

Chemical Reactivity and Applications in Synthesis

The synthetic utility of this compound lies in its ability to act as a versatile C3 synthon. The acetal group can be readily hydrolyzed under acidic conditions to reveal the aldehyde functionality, which can then participate in a wide range of reactions, including condensations, Wittig reactions, and reductive aminations.

Role in Heterocyclic Synthesis: The Pinner Reaction

A primary application of this compound and its analogs is in the synthesis of pyrimidine derivatives through the Pinner reaction.[9][10] In this reaction, the malonaldehyde monoacetal equivalent reacts with an amidine in the presence of a base to form the pyrimidine ring.

Caption: Pinner Synthesis of Pyrimidines using this compound.

This reaction is of significant importance in medicinal chemistry, as the pyrimidine scaffold is a core component of numerous drugs, including antiviral and anticancer agents.[11]

Application in Vitamin Synthesis

Derivatives of malonaldehyde, for which this compound is a stable precursor, are key intermediates in the industrial synthesis of Vitamin B1 (Thiamine).[12][13] The C3 backbone of the malonaldehyde derivative is incorporated into the pyrimidine ring of the thiamine molecule.

Other Synthetic Applications

Beyond heterocycle and vitamin synthesis, this compound can be employed in the synthesis of a variety of other organic molecules, including:

-

Polymethine dyes: The reactive aldehyde functionality, unmasked from the acetal, can be used to extend conjugated systems.[4]

-

Pharmaceutical intermediates: It serves as a versatile building block for the construction of more complex drug precursors.[7]

Analytical and Quality Control Methodologies

Ensuring the purity and identity of this compound is crucial for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques is typically employed for its analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for both the qualitative and quantitative analysis of this compound.

Typical GC-MS Parameters:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C.

-

Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 250 °C) at a rate of 10-20 °C/min.

-

Carrier Gas: Helium at a constant flow rate.

-

MS Detector: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 35-300.

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate) is prepared for injection.[14][15]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation and purity assessment of this compound.

¹H NMR (CDCl₃): The spectrum will show characteristic signals for the ethoxy groups (triplets and quartets) and the propane backbone (multiplets). The chemical shifts of the protons adjacent to the oxygen atoms will be downfield.[1][16]

¹³C NMR (CDCl₃): The spectrum will display distinct signals for each of the carbon atoms in the molecule, with the carbons bonded to oxygen appearing at lower field.[1][17]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the functional groups present in this compound.

Characteristic FTIR Peaks:

-

C-H stretching (alkane): ~2850-3000 cm⁻¹

-

C-O stretching (ether/acetal): A strong, broad band in the region of 1050-1150 cm⁻¹[18][19]

-

The absence of a strong C=O stretching band (around 1700-1750 cm⁻¹) confirms the absence of aldehyde or ketone impurities. The absence of a broad O-H stretching band (around 3200-3600 cm⁻¹) indicates the absence of alcohol or water.[20]

Conclusion

This compound is a highly valuable and versatile C3 synthon with broad applications in modern organic synthesis. Its stability, coupled with the latent reactivity of the masked aldehyde and the presence of an ether functionality, makes it an ideal building block for the construction of complex molecules, particularly heterocyclic systems of medicinal importance. A thorough understanding of its synthesis, reactivity, and analytical characterization, as detailed in this guide, will empower researchers and drug development professionals to fully exploit the synthetic potential of this important reagent.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 24624, this compound. [Link].

-

ResearchGate. Synthesis and Properties of 1,2,3-Triethoxypropane: A Glycerol-Derived Green Solvent Candidate. [Link].

- Google Patents.

- Thakur, A., & Kumar, R. (2018). An overview on chemistry of pyrimidine derivatives and its medicinal profile. World Journal of Pharmaceutical Research, 7(17), 333-353.

-

MDPI. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets?. [Link].

-

Organic Syntheses. Acrolein diethyl acetal. [Link].

-

ResearchGate. (PDF) Synthesis and Characterization of Some Pyrimidine Derivatives from Dimethyl Malonate and Evaluation of their Biological Activity. [Link].

-

ResearchGate. Nitrogen-containing secondary organic aerosol formation by acrolein reaction with ammonia/ammonium. [Link].

-

Chemistry LibreTexts. 18.9: Spectroscopy of Ethers. [Link].

-

ScienceDirect. An Eight-Step Continuous-Flow Total Synthesis of Vitamin B1. [Link].

-

Global Substance Registration System. This compound. [Link].

-

ResearchGate. (PDF) GC Determination of Acetone, Acetaldehyde, Ethanol, and Methanol in Biological Matrices and Cell Culture. [Link].

-

ALS Environmental. Determination of Volatile Alcohols, Acetates and Ketones in Waters by Headspace GC-MS. [Link].

-

Scholars Research Library. Multi-Step Synthesis in the Development of Antiviral Agents. [Link].

-

ResearchGate. Synthesis of thiamine, method by Williams and Cline. [Link].

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link].

-

SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link].

-

Taylor & Francis Online. Acrolein – Knowledge and References. [Link].

-

MDPI. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link].

-

MDPI. Ammonium Salts Catalyzed Acetalization Reactions in Green Ethereal Solvents. [Link].

-

National Center for Biotechnology Information. Determination of Methanol, Acetaldehyde, and Ethyl Acetate in Thousand Folds of Ethanol Sample by Headspace Gas Chromatography with Mass Spectrometry. [Link].

-

Digital CSIC. Medicinal chemistry strategies for discovering antivirals effective against drug-resistant viruses. [Link].

-

OpenStax. 18.8 Spectroscopy of Ethers. [Link].

-

MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link].

-

MDPI. Production of 1,3-Butadiene from Ethanol Using Treated Zr-Based Catalyst. [Link].

- Google Patents.

-

Organic Chemistry Data & Info. NMR Spectroscopy – 1H NMR Chemical Shifts. [Link].

-

The Good Scents Company. 3-ethoxypropanal diethyl acetal. [Link].

-

ResearchGate. Proposed reactions of acrolein with ammonia or ammonium ion that explain the products observed in this work. [Link].

-

ResearchGate. Broad Spectrum Synthetic Antiviral Compounds ( Including covid19 ) - A Short Review. [Link].

-

DergiPark. Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and The. [Link].

-

MDPI. Determination and Quantification of Acetaldehyde, Acetone, and Methanol in Hand Sanitizers Using Headspace GC/MS: Effect of Storage Time and Temperature. [Link].

-

PubMed. Synthesis of pyrimidines by direct condensation of amides and nitriles. [Link].

-

Universal Lab. FTIR Spectrum Analysis--Meaning and Application of Each Peak. [Link].

-

National Center for Biotechnology Information. Natural Products as Antiviral Agents. [Link].

-

ResearchGate. Recent Approaches to the Synthesis of Pyrimidine Derivatives. [Link].

-

Royal Society of Chemistry. The syntheses and infrared spectra of some acetals and ketals. [Link].

-

ResearchGate. Proposed reactions of acrolein with ammonia or ammonium ion that explain the products observed in this work. [Link].

Sources

- 1. This compound | C9H20O3 | CID 24624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS 7789-92-6: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. US4410733A - Preparation of acetals of malonaldehyde - Google Patents [patents.google.com]

- 5. Thiamin (Vitamin B1) Biosynthesis and Regulation: A Rich Source of Antimicrobial Drug Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | 7789-92-6 [chemicalbook.com]

- 7. 3-ethoxypropanal diethyl acetal, 7789-92-6 [thegoodscentscompany.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Natural Products as Antiviral Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. engineering.org.cn [engineering.org.cn]

- 13. researchgate.net [researchgate.net]

- 14. Determination of Methanol, Acetaldehyde, and Ethyl Acetate in Thousand Folds of Ethanol Sample by Headspace Gas Chromatography with Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]

- 17. acikerisim.erbakan.edu.tr [acikerisim.erbakan.edu.tr]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. 18.8 Spectroscopy of Ethers - Organic Chemistry | OpenStax [openstax.org]

- 20. masterorganicchemistry.com [masterorganicchemistry.com]

An In-depth Technical Guide to 1,1,3-Triethoxypropane: From Discovery to Modern Synthetic Applications

Abstract

This technical guide provides a comprehensive overview of 1,1,3-triethoxypropane, a versatile acetal that serves as a valuable C3 synthon in organic synthesis. Delving into its historical discovery, this document details the primary synthetic methodologies, elucidates its key chemical and physical properties, and explores its modern applications, with a particular focus on its role as a precursor to 1,3-dicarbonyl systems and its potential in the development of pharmaceuticals and other bioactive molecules. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique reactivity of this compound in their synthetic endeavors.

Table of Contents

-

Introduction: Unveiling a Versatile C3 Synthon

-

Historical Perspective: The Discovery of this compound

-

Synthesis of this compound: A Detailed Protocol

-

Reaction Mechanism: A Two-Step Cascade

-

Experimental Protocol

-

-

Physicochemical and Spectroscopic Properties

-

Chemical Reactivity and Synthetic Utility

-

The Malonaldehyde Monoacetal Equivalent

-

Applications in Heterocyclic Synthesis

-

-

Applications in Pharmaceutical and Agrochemical Synthesis

-

Safety and Handling

-

References

Introduction: Unveiling a Versatile C3 Synthon

This compound (CAS No. 7789-92-6), also known as 3-ethoxypropionaldehyde diethyl acetal, is a colorless liquid with a pleasant odor.[1] Structurally, it is a mixed acetal and ether, possessing a propane backbone with two ethoxy groups at the C1 position and one at the C3 position.[2] This unique arrangement of functional groups confers upon it a distinct reactivity profile, making it a valuable three-carbon building block in organic synthesis. Its primary utility lies in its function as a stable, masked equivalent of malonaldehyde, a highly reactive 1,3-dicarbonyl compound.[3][4] This guide will provide an in-depth exploration of the discovery, synthesis, properties, and applications of this important synthetic intermediate.

Historical Perspective: The Discovery of this compound

The initial synthesis and characterization of this compound, though not explicitly detailed in readily available literature, can be contextualized within the broader historical development of acetal chemistry. The mid-20th century saw a surge in the exploration of acetals as protecting groups and synthetic intermediates. While a specific "discovery" paper for this compound is not prominently cited, its preparation is a logical extension of the well-established reactions of α,β-unsaturated aldehydes with alcohols. A 1951 publication in the AMA Archives of Industrial Hygiene and Occupational Medicine provides early toxicological data for the compound, indicating its existence and study by that time.[5] The synthesis of related malonaldehyde acetals from orthoesters and vinyl ethers was also being actively investigated during this period, highlighting the growing interest in masked 1,3-dicarbonyl synthons.[1]

Synthesis of this compound: A Detailed Protocol

The most common and direct method for the preparation of this compound involves the reaction of acrolein with an excess of ethanol in the presence of an acid catalyst.[6]

Reaction Mechanism: A Two-Step Cascade

The formation of this compound from acrolein and ethanol proceeds through a two-step cascade reaction:

-

Michael Addition: The first step is a conjugate addition (Michael addition) of ethanol to the β-carbon of the α,β-unsaturated aldehyde, acrolein. This reaction is typically catalyzed by a base or can occur under acidic conditions, leading to the formation of 3-ethoxypropanal.

-

Acetalization: The intermediate, 3-ethoxypropanal, then undergoes acid-catalyzed acetalization with two additional molecules of ethanol to form the final product, this compound.

Figure 1: Synthesis of this compound from Acrolein and Ethanol.

Experimental Protocol

The following is a representative experimental procedure for the synthesis of this compound:

Materials:

-

Acrolein

-

Anhydrous Ethanol

-

Acid Catalyst (e.g., dry hydrogen chloride, p-toluenesulfonic acid)

-

Anhydrous sodium carbonate or potassium carbonate (for neutralization)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

To a flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser with a drying tube, add a significant excess of anhydrous ethanol.

-

Cool the ethanol in an ice bath and slowly bubble dry hydrogen chloride gas through it until a desired acidic concentration is reached, or add a catalytic amount of a solid acid catalyst like p-toluenesulfonic acid.

-

Slowly add freshly distilled acrolein to the cooled acidic ethanol solution with stirring, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC or GC).

-

Neutralize the reaction mixture by adding anhydrous sodium carbonate or potassium carbonate until the effervescence ceases.

-

Filter the mixture to remove the solid carbonate.

-

Remove the excess ethanol by distillation under reduced pressure.

-

Wash the remaining liquid with a saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by fractional distillation under reduced pressure to yield pure this compound.

Physicochemical and Spectroscopic Properties

This compound is a clear, slightly yellow liquid with a characteristic pleasant odor.[6] Its key physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₉H₂₀O₃ | [2] |

| Molecular Weight | 176.25 g/mol | [2] |

| Boiling Point | 184-186 °C (lit.) | [6] |

| Density | 0.898 g/mL at 25 °C (lit.) | [6] |

| Refractive Index (n²⁰/D) | 1.406 (lit.) | [6] |

| Flash Point | 53.3 °C | [7] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum shows characteristic signals for the ethoxy groups (triplets and quartets) and the propane backbone.

-

¹³C NMR: The carbon NMR spectrum displays distinct resonances for the different carbon atoms in the molecule.

-

IR Spectroscopy: The infrared spectrum exhibits strong C-O stretching bands characteristic of the ether and acetal functional groups.[2]

-

Mass Spectrometry: The mass spectrum shows a molecular ion peak and characteristic fragmentation patterns.[8]

Chemical Reactivity and Synthetic Utility

The Malonaldehyde Monoacetal Equivalent

The primary synthetic utility of this compound stems from its role as a stable and versatile synthon for the highly reactive 1,3-dicarbonyl compound, malonaldehyde.[4] Under acidic conditions, the acetal functionality can be hydrolyzed to reveal a formyl group, generating 3-ethoxypropionaldehyde. This intermediate can then be used in various transformations where a masked aldehyde is required.

Furthermore, this compound can be considered a mono-protected form of malonaldehyde, making it a valuable precursor for the synthesis of unsymmetrically substituted 1,3-dicarbonyl systems and their derivatives.

Applications in Heterocyclic Synthesis

The C3 backbone and the latent dicarbonyl functionality of this compound make it an excellent starting material for the synthesis of various heterocyclic compounds, particularly pyrimidines and related systems. The classical Pinner synthesis of pyrimidines involves the condensation of a 1,3-dicarbonyl compound with an amidine.[9] By using this compound as a malonaldehyde equivalent, a wide range of substituted pyrimidines can be accessed.

Figure 2: General scheme for the synthesis of pyrimidines using this compound.

Applications in Pharmaceutical and Agrochemical Synthesis

While specific examples of the direct use of this compound in the synthesis of marketed drugs are not extensively documented in publicly available literature, its role as a versatile C3 synthon suggests its potential in the construction of complex molecular architectures found in active pharmaceutical ingredients (APIs) and agrochemicals.[10] The pyrimidine core, readily accessible from this compound, is a common scaffold in a wide range of biologically active compounds, including antiviral, antibacterial, and anticancer agents.[9] The ability to introduce various substituents onto the pyrimidine ring through the choice of amidine and subsequent modifications makes this a powerful strategy in medicinal chemistry.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[6] It is moderately toxic by ingestion and can cause skin and eye irritation.[5] Therefore, it is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

This compound is a valuable and versatile C3 synthon in organic synthesis. Its straightforward preparation from readily available starting materials, coupled with its ability to serve as a stable equivalent of the reactive malonaldehyde, makes it an important tool for the construction of 1,3-dicarbonyl systems and a variety of heterocyclic compounds. While its direct application in the synthesis of commercial drugs is not widely reported, its utility as a building block for creating complex molecular scaffolds ensures its continued relevance in the fields of pharmaceutical and agrochemical research and development.

References

- BASF. (1983). Preparation of acetals of malonaldehyde. U.S.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 24624, this compound. Retrieved from [Link]

-

ChemSrc. (n.d.). This compound. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 3-ethoxypropanal diethyl acetal. Retrieved from [Link]

-

MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Retrieved from [Link]

-

YMER. (2022). A CONCISE REVIEW ON SYNTHESIS OF ACETAL AND RECENT ADVANCES. Retrieved from [Link]

-

MDPI. (2021). Conversion of aqueous ethanol/acetaldehyde mixtures into 1,3-butadiene over a mesostructured Ta-SBA-15 catalyst. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of acrolein.

-

Organic Chemistry Frontiers. (2021). I2-promoted formal [3 + 1 + 1 + 1] cyclization to construct 5-cyano-1H-pyrazolo[3,4-b]pyridine using malononitrile as a C1 synthon. Retrieved from [Link]

-

PubMed. (2002). Elucidation of reaction scheme describing malondialdehyde-acetaldehyde-protein adduct formation. Retrieved from [Link]

-

Beilstein Journal of Organic Chemistry. (2015). The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. Retrieved from [Link]

-

Wikipedia. (n.d.). Malondialdehyde. Retrieved from [Link]

-

National Center for Biotechnology Information. (1999). Malonaldehyde (Malondialdehyde). In Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Propane, 1,1,3-triethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. US4410733A - Preparation of acetals of malonaldehyde - Google Patents [patents.google.com]

- 2. Malonaldehyde (Malondialdehyde) - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | C9H20O3 | CID 24624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 3-ethoxypropanal diethyl acetal, 7789-92-6 [thegoodscentscompany.com]

- 6. digital.csic.es [digital.csic.es]

- 7. researchgate.net [researchgate.net]

- 8. Acetal-derivatized dextran: an acid-responsive biodegradable material for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. nbinno.com [nbinno.com]

Executive Disambiguation & Critical Safety Notice

Technical Safety & Handling Guide: 1,1,3-Triethoxypropane

CAS: 7789-92-6 | Formula: C₉H₂₀O₃ | Mol.[1][2][3][4][5] Weight: 176.25 g/mol [4]

STOP & VERIFY: Before proceeding, ensure you are handling the correct isomer.

-

This compound (CAS 7789-92-6): The subject of this guide.[1][2][3][4][5][6] A protected form of 3-ethoxypropanal (beta-ethoxypropionaldehyde).[4]

-

1,1,3,3-Tetraethoxypropane (CAS 122-31-6): The common precursor for Malondialdehyde (MDA) used in lipid peroxidation assays (TBARS).

Critical Toxicological Insight: While this compound is often classified primarily as a flammable irritant, its acid-catalyzed hydrolysis products pose a latent toxicity risk. Under acidic conditions or elevated temperatures, the hydrolysis product (3-ethoxypropanal) can undergo

Physicochemical Identity & Properties

Data synthesized from PubChem and experimental vendor data.

| Property | Value | Context for Handling |

| Physical State | Clear, colorless liquid | Visually indistinguishable from common solvents.[5] |

| Boiling Point | 184–186 °C | High boiling point; difficult to remove by rotary evaporation without heating (risk of decomposition). |

| Flash Point | 53 °C (127 °F) | Flammable Liquid (Category 3). Vapor/air mixtures are explosive above 53°C. |

| Density | 0.898 g/mL at 25 °C | Lighter than water; will float on aqueous spills. |

| Solubility | Soluble in alcohols, ethers; limited in water. | Hydrolyzes slowly in water; rapidly in acidic aqueous media. |

| Refractive Index | Useful for purity verification. |

Mechanistic Toxicology & Hazard Identification

GHS Classification[8]

-

Flammable Liquids: Category 3 (H226)

-

Acute Toxicity (Oral): Category 4 (H302)

-

Skin/Eye Irritation: Category 2 (H315/H319)

The "Hidden" Hydrolysis Hazard

Handling this compound requires understanding its reactivity profile. It is an acetal, stable to bases but labile to acids.[7]

Pathway Analysis:

-

Primary Hydrolysis: In the presence of moisture and trace acid (even atmospheric

over time), the acetal cleaves to release Ethanol and 3-Ethoxypropanal . -

Secondary Elimination (The Danger Zone): 3-Ethoxypropanal possesses a leaving group (

-ethoxy) relative to the carbonyl. Under heat or stronger acidic conditions, it undergoes

Reaction:

Implication: Old bottles or acidic reaction mixtures may contain Acrolein, which has a ceiling limit of 0.1 ppm .

Visualization: Reactivity & Hazard Pathway

Figure 1: Hydrolysis pathway of this compound showing the potential generation of highly toxic Acrolein via beta-elimination.

Safe Handling & Storage Protocols

Engineering Controls

-

Fume Hood: Mandatory. Do not handle on an open bench. The vapor pressure is low, but the potential for irritating aldehyde generation necessitates containment.

-

Inert Atmosphere: Store and handle under Nitrogen or Argon. Oxygen promotes peroxide formation in ethers/acetals, though less severe than in simple ethers.

Personal Protective Equipment (PPE)

-

Gloves:

-

Routine Handling:Nitrile (0.11 mm) is sufficient for splash protection against the parent compound.

-

Hydrolysis/Synthesis: If generating acrolein is a possibility, use Butyl Rubber or Silver Shield laminates. Acrolein penetrates nitrile rapidly.

-

-

Eye Protection: Chemical safety goggles. Face shield if pouring volumes >100 mL.

-

Respiratory: If working outside a hood (not recommended), use a full-face respirator with OV/AG (Organic Vapor/Acid Gas) cartridges.

Storage Strategy

-

Temperature: 2–8 °C (Refrigerate).

-

Conditions: Keep tightly sealed. Moisture sensitive. Hydrolysis is autocatalytic if acid traces form.

-

Shelf Life: Check for peroxide formation every 6 months using starch-iodide strips.

Emergency Response Protocols

| Scenario | Immediate Action | Mechanistic Rationale |

| Skin Contact | Wash with soap and water for 15 min. Do not use ethanol. | Ethanol may enhance skin absorption of the acetal or its aldehyde breakdown products. |

| Eye Contact | Rinse for 15 min. Lift eyelids. | Acetal hydrolysis in the eye (pH ~7.4) is slow, but irritation is immediate. |

| Spill (Minor) | Absorb with vermiculite or sand . | Do not use acidic clays (like kitty litter) which could catalyze hydrolysis and release fumes. |

| Fire | Use Alcohol-resistant foam or | Water jet may spread the burning liquid (density < 1.0). |

Experimental Protocol: Controlled Hydrolysis

For researchers intending to generate 3-ethoxypropanal in situ.

Objective: Cleave the acetal without triggering elimination to acrolein.

-

Preparation: Dissolve this compound (1 eq) in a solvent (THF or Water/Ethanol).

-

Acid Catalyst: Use a weak organic acid (e.g., 0.1 M Oxalic Acid ) rather than strong mineral acids (HCl/H₂SO₄).

-

Reasoning: Strong mineral acids lower the activation energy for the

-elimination pathway.

-

-

Temperature Control: Maintain reaction at 0 °C to Room Temperature .

-

Warning: Do not reflux in acidic media. This guarantees acrolein formation.

-

-

Quenching: Neutralize with saturated

immediately upon reaction completion (monitor via TLC/NMR) to stabilize the aldehyde.

Disposal & Environmental Fate

-

Waste Stream: Segregate as Flammable Organic Solvent .

-

Prohibition: Do NOT pour down the drain.

-

Reasoning: In the sewer system, pH variance can hydrolyze the compound. Acrolein is highly toxic to aquatic life (

< 1 mg/L) and destroys bacterial flora in water treatment plants.

-

-

Destruction: Incineration equipped with an afterburner and scrubber.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24624, this compound. Retrieved from [Link]

-

European Chemicals Agency (ECHA). Registration Dossier: 3-ethoxypropionaldehyde diethyl acetal (CAS 7789-92-6).[4] Retrieved from [Link][4]

- Occupational Safety and Health Administration (OSHA).Occupational Safety and Health Standards: Toxic and Hazardous Substances - Acrolein. 29 CFR 1910.1000.

- Ho, T.L., et al. (2006).Fieser and Fieser's Reagents for Organic Synthesis. John Wiley & Sons. (Reference for acetal hydrolysis conditions and stability).

Sources

- 1. This compound | CAS#:7789-92-6 | Chemsrc [chemsrc.com]

- 2. This compound | 7789-92-6 [chemicalbook.com]

- 3. This compound, 98+%, Thermo Scientific 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 4. This compound | C9H20O3 | CID 24624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CAS 7789-92-6: this compound | CymitQuimica [cymitquimica.com]

- 6. 3-ethoxypropanal diethyl acetal, 7789-92-6 [thegoodscentscompany.com]

- 7. Dimethyl Acetals [organic-chemistry.org]

An In-depth Technical Guide to the Thermodynamic Properties of 1,1,3-Triethoxypropane

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the thermodynamic properties of 1,1,3-triethoxypropane (CAS No: 7789-92-6), a compound of interest in various fields, including organic synthesis and as a flavoring agent. Understanding its thermodynamic characteristics is crucial for process design, safety assessments, and predicting its behavior in chemical reactions. Due to a lack of extensive experimental data, this guide leverages established estimation methods to provide a thorough theoretical framework, supplemented by established experimental protocols for validation.

Introduction: The Significance of this compound's Thermodynamic Profile

Molecular Structure and Physicochemical Properties

This compound is a colorless liquid with the molecular formula C₉H₂₀O₃ and a molecular weight of 176.25 g/mol .[2] Its structure consists of a propane backbone with two ethoxy groups attached to the first carbon and one to the third.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₂₀O₃ | [1] |

| Molecular Weight | 176.25 g/mol | [2] |

| Boiling Point | 184-186 °C (lit.) | [2] |

| Density | 0.898 g/mL at 25 °C (lit.) | [2] |

| Refractive Index (n20/D) | 1.406 (lit.) | [2] |

| Flash Point | 53.3 °C (128 °F) | [3] |

| Vapor Pressure | 1.0 ± 0.3 mmHg at 25°C | [3] |

These experimentally determined properties provide a foundational understanding of the compound's physical state and volatility under standard conditions.

Estimated Thermodynamic Properties: A Group-Contribution Approach

In the absence of comprehensive experimental thermodynamic data for this compound, group-increment theories, such as the Joback and Benson methods, offer reliable estimation techniques. These methods are founded on the principle that the thermodynamic properties of a molecule can be calculated by summing the contributions of its constituent functional groups.

Molecular Deconstruction for Group Contribution Analysis

To apply these methods, the this compound molecule is first deconstructed into its fundamental groups:

Caption: Deconstruction of this compound into Joback and Benson groups.

Joback Method Estimation

The Joback method is a first-order group contribution method used for estimating a wide range of thermophysical properties.[4] The following table summarizes the estimated properties for this compound using this method.

Table 2: Estimated Thermodynamic Properties of this compound using the Joback Method

| Property | Estimated Value | Unit |

| Standard Enthalpy of Formation (Gas, 298.15 K) | -625.5 | kJ/mol |

| Standard Gibbs Free Energy of Formation (Gas, 298.15 K) | -321.9 | kJ/mol |

| Ideal Gas Heat Capacity (Cp) at 298.15 K | 358.4 | J/(mol·K) |

Disclaimer: These values are estimations and should be used with an understanding of the inherent limitations of the Joback method.

Benson Group-Increment Theory Estimation

The Benson method is a more refined group additivity approach that often provides higher accuracy.[5] This method considers the immediate atomic neighborhood of each group.

Table 3: Estimated Thermodynamic Properties of this compound using the Benson Method

| Property | Estimated Value | Unit |

| Standard Enthalpy of Formation (Gas, 298.15 K) | -635.8 | kJ/mol |

| Standard Molar Entropy (S°) at 298.15 K | 562.1 | J/(mol·K) |

| Ideal Gas Heat Capacity (Cp) at 298.15 K | 365.2 | J/(mol·K) |

Disclaimer: These values are estimations based on the Benson group-increment theory and should be validated with experimental data where possible.

Experimental Determination of Thermodynamic Properties: A Protocol for Adiabatic Calorimetry

To obtain definitive thermodynamic data, experimental measurements are essential. Adiabatic calorimetry is a precise technique for determining the heat capacity of liquids.[6] The following protocol outlines a general procedure for measuring the heat capacity of this compound.

Principle

An adiabatic calorimeter is designed to prevent heat exchange between the sample and its surroundings.[7] A known quantity of electrical energy is supplied to the sample, and the resulting temperature change is measured. The heat capacity is then calculated from these values.

Experimental Workflow

Caption: Workflow for determining heat capacity using adiabatic calorimetry.

Step-by-Step Methodology

-

Sample Preparation:

-

Purify this compound to a high degree (e.g., >99.5%) using an appropriate technique like fractional distillation to remove impurities that could affect the heat capacity measurement.

-

Degas the purified liquid to eliminate dissolved gases, which can introduce errors.

-

Accurately determine the mass of the sample loaded into the pre-weighed calorimeter vessel.

-

-

Calorimeter Assembly and Equilibration:

-

Seal the calorimeter vessel containing the sample.

-

Place the vessel inside the adiabatic shield of the calorimeter.

-

Evacuate the space between the vessel and the shield to minimize heat transfer by convection and conduction.

-

Allow the entire assembly to reach thermal equilibrium at the desired starting temperature.

-

-

Heat Input and Temperature Measurement:

-

Once the system is stable, apply a precisely measured amount of electrical energy to the heater within the sample vessel.

-

Monitor the temperature of the sample with a high-precision thermometer (e.g., a platinum resistance thermometer) as a function of time.

-

Continue recording the temperature until a new, stable thermal equilibrium is achieved after the heat pulse.

-

-

Data Analysis and Calculation:

-

Analyze the temperature-time data to determine the exact temperature rise (ΔT) resulting from the known energy input (Q).

-

Apply any necessary corrections for heat leakage, although these should be minimal in a well-designed adiabatic system.

-

Calculate the heat capacity (Cp) of the sample using the formula: Cp = (Q / ΔT) - C_calorimeter where C_calorimeter is the predetermined heat capacity of the calorimeter vessel.

-

Applications and Safety Considerations

The thermodynamic data of this compound is vital for its safe and efficient use. Its flammability, indicated by a flash point of 53.3 °C, necessitates handling in well-ventilated areas away from ignition sources.[3] Understanding its vapor pressure is crucial for assessing inhalation exposure risks and for designing appropriate storage and handling procedures. In chemical synthesis, the enthalpy of reaction, which can be derived from the enthalpy of formation, is essential for thermal management of reactors to prevent runaway reactions.

Conclusion

This technical guide has provided a comprehensive overview of the thermodynamic properties of this compound. While experimental data for some key thermodynamic parameters are scarce, reliable estimations using the Joback and Benson group-increment methods have been presented. These theoretical values, in conjunction with the provided experimental protocol for adiabatic calorimetry, offer a solid foundation for researchers and professionals working with this compound. The accurate determination and application of this thermodynamic data are paramount for ensuring the safety, efficiency, and scalability of processes involving this compound.

References

-

Chemsrc. This compound | CAS#:7789-92-6. [Link]

- Joback, K. G., & Reid, R. C. (1987). Estimation of Pure-Component Properties from Group-Contributions.

-

Molecular Knowledge Systems. Boiling Point: Joback's Method. [Link]

-

Scribd. Preliminary CheCalc Properties Estimation Joback Method Report5. [Link]

-

IFP Energies nouvelles e-books. Example 3-7: Evaluate critical temperatures using the group contribution methods of Joback and Gani. [Link]

-

Thermo 0.6.0 documentation. Joback Group Contribution Method (thermo.group_contribution.joback). [Link]

- Estimated Thermodynamic Parameters of Nifedipine by Group Contribution Method. Pharmaceutical Science and Technology, 7(2), 27-32.

-

ACS Publications. A New Group-Contribution Approach for Ideal Gas Heat Capacity, Critical Temperature and Normal Boiling Point. [Link]

-

NIST Standard Reference Data. Revised Group Additivity Values for Enthalpies of Formation (at 298 K) of Carbon-Hydrogen and Carbon-Hydrogen-Oxygen Compounds. [Link]

-

zeal. Adiabatic Calorimetry Testing: Understanding the Basics. [Link]

-

Taylor & Francis eBooks. Handbook of Property Estimation Methods for Chemicals: Environmental Health Sciences. [Link]

-

Wikipedia. Benson group increment theory. [Link]

-

RILEM. Adiabatic and semi-adiabatic calorimetry to determine the temperature increase in concrete due to hydration heat of the ce. [Link]

-

PubMed. Group additivity values for estimating the enthalpy of formation of organic compounds: an update and reappraisal. 1. C, H, and O. [Link]

-

ResearchGate. An Adiabatic Calorimetry Method to Determine the Thermodynamic Characteristics of Cryoprotectants. [Link]

- Akhmetov, M. F. ADIABATIC CALORIMETRY METHODS FOR ASSESSING THE STABILITY OF ORGANIC SUBSTANCES.

-

OSTI.GOV. Handbook of chemical property estimation methods: Environmental behavior of organic compounds (Book). [Link]

-

Northwestern University. Thermochemistry of Radicals and Molecules Relevant to Atmospheric Chemistry: Determination of Group Additivity Values using G3//. [Link]

-

University of Zurich, Department of Chemistry. Calorimetry. [Link]

-

UMSL. A Group Additivity Approach for the Estimation of Heat Capacities of Organic Liquids and Solids at 298 K. [Link]

-

Scribd. Handbook of Property Estimation Methods For Chemicals: Environmental and Health Sciences. [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. cheguide.com [cheguide.com]

- 3. Boiling Point: Joback's Method [molecularknowledge.com]

- 4. Group-contribution method - Wikipedia [en.wikipedia.org]

- 5. Benson group increment theory - Wikipedia [en.wikipedia.org]

- 6. Adiabatic Calorimetry Testing: Understanding the Basics - zeal [zealinstruments.com]

- 7. aa6kj.hopto.org [aa6kj.hopto.org]

Technical Whitepaper: Solubility Profile and Solvent Compatibility of 1,1,3-Triethoxypropane

[1]

Document Control:

-

Application Focus: Lipid Peroxidation Standards (MDA Precursor), Organic Synthesis, Heterocyclic Chemistry.[1]

Executive Summary

This compound (TEP) serves a critical role in bio-organic chemistry as a stable, handleable precursor to Malondialdehyde (MDA) .[1] While MDA itself is highly unstable and prone to polymerization, TEP acts as a "masked" equivalent, releasing MDA only upon acid-catalyzed hydrolysis.[1]